
Descloro ticlopidina
Descripción general
Descripción
Deschloro ticlopidine is a derivative of ticlopidine, a thienopyridine compound known for its antiplatelet properties Unlike ticlopidine, deschloro ticlopidine lacks a chlorine atom in its structure, which may influence its chemical behavior and biological activity
Aplicaciones Científicas De Investigación
Thrombotic Disorders
Deschloro ticlopidine has shown efficacy in preventing thrombotic events such as strokes and transient ischemic attacks (TIAs). It is particularly beneficial for patients who are intolerant to aspirin or for whom aspirin therapy has failed. Clinical studies indicate that ticlopidine significantly reduces the incidence of stroke compared to aspirin in specific populations .
Cardiovascular Interventions
In patients undergoing percutaneous coronary interventions (PCI), deschloro ticlopidine may be utilized to prevent stent thrombosis. Studies have demonstrated that it can reduce the risk of subacute stent thrombosis when compared with warfarin-based regimens .
Ticlopidine-Induced Aplastic Anemia
While deschloro ticlopidine is generally well-tolerated, there are notable adverse effects associated with its parent compound, ticlopidine. Two case reports highlighted severe aplastic anemia following ticlopidine treatment, emphasizing the need for monitoring blood counts during therapy .
Case | Patient Age | Treatment Duration | Outcome |
---|---|---|---|
Case 1 | 70 years | 7 weeks | Recovery after withdrawal |
Case 2 | 82 years | 2 years | Recovery after withdrawal |
These cases illustrate the importance of vigilance in monitoring patients receiving deschloro ticlopidine or related compounds.
Comparative Efficacy
A comparative analysis between deschloro ticlopidine and other antiplatelet agents reveals its potential advantages and limitations:
Agent | Efficacy in Stroke Prevention | Adverse Effects |
---|---|---|
Deschloro Ticlopidine | Higher efficacy than aspirin | Risk of neutropenia and aplastic anemia |
Clopidogrel | Similar efficacy | Generally better tolerated |
Aspirin | Standard treatment | Gastrointestinal issues |
Deschloro ticlopidine may offer enhanced efficacy in specific patient populations but carries a risk profile that necessitates careful patient selection and monitoring.
Mecanismo De Acción
Target of Action
Mode of Action
Pharmacokinetics
Remember to consult a healthcare professional for personalized advice and monitoring while using Deschloro ticlopidine. 🌿🩸 .
Análisis Bioquímico
Biochemical Properties
Deschloro Ticlopidine, similar to Ticlopidine, may play a role in biochemical reactions involving platelet aggregation. Ticlopidine acts as a unique inhibitor of platelet aggregation, inhibiting platelet aggregation mediated by several interdependent pathways of activation . It inhibits platelet aggregation in response to a number of inducers, including ADP, thrombin, collagen, serotonin, arachidonic acid, epinephrine, and platelet activating factor .
Cellular Effects
The cellular effects of Deschloro Ticlopidine are not well-studied. Ticlopidine, a structurally related compound, has been shown to have significant effects on cells, particularly platelets. It inhibits platelet aggregation, which is a crucial step in the formation of blood clots . This suggests that Deschloro Ticlopidine may have similar effects on cellular processes, particularly those involving platelet function and blood clotting.
Molecular Mechanism
The precise molecular mechanism of Deschloro Ticlopidine is not well-defined. Ticlopidine appears to act at a final common pathway for platelet activation, which involves an ADP-induced conformational modification of the platelet membrane glycoprotein (GPIIb/IIIa) to form the fibrinogen binding site . The observed effects of Ticlopidine on several inducers of platelet aggregation may all result from blockade of the amplifying effect of endogenous ADP released from platelet-dense granules .
Temporal Effects in Laboratory Settings
Ticlopidine, when administered orally to humans, results in ex vivo inhibition of platelet aggregation . Repeated administration of Ticlopidine results in 3- to 4-fold accumulation of the drug after 2 weeks .
Metabolic Pathways
Ticlopidine is extensively metabolized, with little unchanged drug present in the plasma . At least 20 metabolites of Ticlopidine have been identified .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deschloro ticlopidine can be synthesized through several synthetic routes. One common method involves the reduction of ticlopidine using a suitable reducing agent to remove the chlorine atom. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the selective removal of the chlorine atom without affecting other functional groups.
Industrial Production Methods
In an industrial setting, the production of deschloro ticlopidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
Deschloro ticlopidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can further modify the structure of deschloro ticlopidine, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in the presence of a solvent like tetrahydrofuran.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, with conditions tailored to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of deschloro ticlopidine.
Comparación Con Compuestos Similares
Similar Compounds
Ticlopidine: The parent compound, known for its antiplatelet properties.
Clopidogrel: Another thienopyridine derivative with similar antiplatelet effects.
Prasugrel: A more potent thienopyridine with a faster onset of action.
Uniqueness
Deschloro ticlopidine is unique due to the absence of the chlorine atom, which may influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties compared to other thienopyridine derivatives.
Actividad Biológica
Deschloro ticlopidine, a derivative of ticlopidine, is primarily recognized for its role as an antiplatelet agent. This article delves into the biological activity of deschloro ticlopidine, examining its pharmacodynamics, clinical implications, and associated research findings.
Overview of Ticlopidine and Its Metabolites
Ticlopidine is a prodrug that is metabolized to several active metabolites, including deschloro ticlopidine. The primary mechanism of action involves the inhibition of platelet aggregation through the blockade of adenosine diphosphate (ADP) receptors on platelets, specifically the P2Y12 receptor. This inhibition leads to reduced thrombus formation, making ticlopidine effective in preventing thrombotic events such as strokes and transient ischemic attacks (TIAs) .
Pharmacodynamics
Mechanism of Action:
- ADP Receptor Blockade: Deschloro ticlopidine inhibits the binding of ADP to its receptors on platelets, impairing the activation of the GPIIb/IIIa receptor complex necessary for platelet aggregation.
- Inhibition Profile: It has been shown to variably inhibit platelet aggregation induced by other agonists such as collagen and thrombin .
Pharmacokinetics:
- Absorption: Deschloro ticlopidine exhibits high oral bioavailability (>80%), with food enhancing absorption.
- Metabolism: It undergoes extensive hepatic metabolism, resulting in multiple metabolites, with deschloro ticlopidine being one of the significant active forms.
- Half-life: The elimination half-life varies from approximately 7.9 hours in younger subjects to about 12.6 hours in older adults .
Clinical Efficacy
Deschloro ticlopidine has been evaluated in various clinical settings:
- Stroke Prevention: In randomized trials comparing ticlopidine with aspirin, deschloro ticlopidine demonstrated superior efficacy in reducing the incidence of strokes among patients with a history of TIAs . The Ticlopidine Aspirin Stroke Study (TASS) indicated a notable reduction in stroke risk with ticlopidine treatment compared to aspirin .
- Long-term Studies: Long-term studies have shown that while deschloro ticlopidine is effective in preventing thrombotic events, it is associated with a higher incidence of adverse effects compared to aspirin, necessitating careful patient monitoring .
Side Effects and Safety Profile
Despite its efficacy, deschloro ticlopidine is associated with several hematological side effects:
- Neutropenia and Agranulocytosis: Serious side effects include neutropenia (less than 1% incidence) and agranulocytosis, which can occur within the first few months of therapy. Monitoring white blood cell counts is essential during treatment .
- Other Adverse Effects: Commonly reported side effects include gastrointestinal disturbances (20% incidence), skin rashes (14%), and increased cholesterol levels .
Case Studies
Several case studies highlight the clinical implications of deschloro ticlopidine:
-
Case Study on Agranulocytosis:
A 63-year-old male patient treated with ticlopidine for transient ischemic attacks developed agranulocytosis after two months. Upon discontinuation and supportive treatment, his leukocyte count normalized within a week . -
Long-term Efficacy:
In another study involving patients with chronic arterial occlusion, deschloro ticlopidine showed promise in reducing thrombus formation but required careful monitoring due to potential side effects .
Research Findings
Recent studies have focused on optimizing the therapeutic profile of deschloro ticlopidine:
- Analog Development: Research has led to the synthesis of over a thousand analogs aimed at enhancing antiplatelet activity while minimizing side effects. Some analogs have shown improved tolerability compared to traditional ticlopidine .
- Comparative Studies: Ongoing comparative studies continue to evaluate deschloro ticlopidine against newer antiplatelet agents like clopidogrel and prasugrel, assessing their relative efficacy and safety profiles .
Propiedades
IUPAC Name |
5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPPGBJHJWFJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203649 | |
Record name | Deschloro ticlopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55142-78-4 | |
Record name | Deschloro ticlopidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deschloro ticlopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESCHLORO TICLOPIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M52XJ51O8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.